molecular formula C18H14Cl2O4 B1616471 Indacrinone CAS No. 56049-88-8

Indacrinone

カタログ番号: B1616471
CAS番号: 56049-88-8
分子量: 365.2 g/mol
InChIキー: PRKWVSHZYDOZLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indacrinone is a loop diuretic primarily used to treat hypertension and edema associated with heart failure, liver cirrhosis, and renal disease. It is unique among diuretics because it decreases the reabsorption of uric acid, making it suitable for patients with gout .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indacrinone involves several key steps:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and Mannich reaction steps, ensuring consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in this compound can yield the corresponding alcohol.

    Substitution: The chloro groups in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Indacrinone is known for its potent diuretic effects, which are attributed to its ability to inhibit sodium reabsorption in the kidneys. It is a racemic mixture of two enantiomers: S(+) and R(-). The S(+) enantiomer is recognized for its uricosuric properties, meaning it promotes the excretion of uric acid, while the R(-) enantiomer acts primarily as a loop diuretic with transient uricosuric effects .

Key Pharmacological Effects

  • Natriuresis : this compound exhibits greater natriuretic potency compared to furosemide, with a slower onset and longer duration of action .
  • Uricosuria : The S(+) form effectively decreases serum uric acid concentrations and increases uric acid clearance, making it beneficial in treating hyperuricemia .
  • Combination Therapy : this compound can be coadministered with angiotensin-converting enzyme (ACE) inhibitors to enhance antihypertensive effects while mitigating the risk of hyperuricemia commonly associated with diuretics .

Clinical Applications

This compound has been studied extensively for various clinical applications:

Edema Management

This compound is effective in treating edema associated with heart failure and renal disorders. Its ability to promote fluid excretion helps reduce swelling and improve patient comfort.

Hypertension Treatment

As a diuretic, this compound contributes to lowering blood pressure by reducing blood volume through increased urine output. Clinical studies have demonstrated its efficacy in hypertensive patients, particularly when combined with other antihypertensive agents .

Hyperuricemia Treatment

The compound's unique ability to lower uric acid levels makes it a valuable option for patients suffering from gout or other hyperuricemic conditions. This dual action addresses both fluid retention and elevated uric acid levels, providing a comprehensive therapeutic approach .

Table 1: Pharmacological Comparison of this compound and Furosemide

PropertyThis compoundFurosemide
Onset of ActionSlowerRapid
Duration of ActionLongerShorter
Natriuretic PotencyHigherStandard
Uricosuric EffectSignificant (S(+) enantiomer)Minimal
Common UsesEdema, Hypertension, HyperuricemiaEdema, Hypertension

Table 2: Clinical Study Results on this compound

Study ReferencePatient PopulationTreatment DurationKey Findings
59 healthy malesVariousReduced serum uric acid levels; improved natriuresis
Hypertensive patients12 weeksSignificant reduction in blood pressure
Gout patients8 weeksDecreased frequency of gout attacks

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that this compound effectively lowered systolic and diastolic blood pressure over a period of 12 weeks. Patients receiving this compound showed a significant decrease in blood volume and improved renal function metrics compared to those on traditional diuretics .

Case Study 2: Management of Gout

In a controlled study of patients with gout, this compound was administered alongside standard treatment regimens. The results indicated a marked decrease in serum uric acid levels and fewer gout flare-ups compared to baseline measurements prior to treatment .

作用機序

Indacrinone exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. Additionally, this compound decreases the reabsorption of uric acid, which is beneficial for patients with gout .

類似化合物との比較

    Furosemide: Another loop diuretic but increases uric acid reabsorption.

    Bumetanide: Similar to indacrinone but does not have the same uricosuric effect.

    Torsemide: A loop diuretic with a longer duration of action compared to this compound.

Uniqueness of this compound: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing dual therapeutic benefits .

生物活性

Indacrinone, a phenoxyacetic acid derivative, is recognized for its diuretic and uricosuric properties. This compound has been extensively studied for its biological activity, particularly in renal function and electrolyte balance. Below, we explore the pharmacological effects, mechanisms of action, and relevant research findings concerning this compound.

This compound functions primarily as a diuretic by inhibiting sodium reabsorption in the renal tubules, leading to increased urinary output. It shares characteristics with both loop diuretics and thiazide diuretics, impacting different segments of the nephron:

  • Loop Diuretic Action : this compound exhibits a rapid onset of action, typically reaching peak diuretic effect within 2 to 4 hours post-administration.
  • Thiazide-like Effects : It also influences solute transport in the distal convoluted tubule, which contributes to its saluretic effects.

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized into several active metabolites, with 4'-hydroxythis compound being notably significant. The pharmacokinetic profiles differ among species; for instance, humans and chimpanzees show extensive metabolism compared to rats and dogs. Approximately 70% of urinary radioactivity in humans is attributed to this metabolite.

Clinical Studies

Diuretic and Uricosuric Effects : A study involving 14 healthy volunteers demonstrated that this compound significantly increased sodium excretion and decreased fractional free-water clearance under maximal hydration conditions. The results indicated:

  • Sodium Excretion : Increased from a baseline of 1.19% to 4.93% of GFR (glomerular filtration rate).
  • Urate Excretion : Fractional urate excretion rose from 6.7% to 15.2% of GFR, indicating effective uricosuric action .

Comparison with Other Diuretics : In comparative studies with hydrochlorothiazide (HCTZ) and ethacrynic acid (EA), this compound showed similar reductions in fractional free-water clearance but was more effective in increasing solute clearance.

Study on Rhesus Monkeys

A pharmacological study on rhesus monkeys highlighted the stereoselectivity in the metabolism of this compound. The (R)(-)-enantiomer was found to be a more potent saluretic agent compared to its (S)(+)-counterpart. This study emphasized the importance of chirality in the drug’s biological activity, as differences in metabolism were observed across species .

Human Trials

In a double-blind clinical trial comparing different dosages of this compound with HCTZ and ticrynafen, it was noted that higher doses (up to 60 mg) produced linear increases in urinary volume and electrolyte excretion. The maximum effect was recorded at doses around 40 mg, after which responses plateaued .

Summary of Findings

Parameter This compound HCTZ Ethacrynic Acid
Sodium Excretion Increase (%)Up to 4.93%Up to 3.16%Up to 14.5%
Uric Acid Excretion Increase (%)Up to 12.24%Not specifiedNot specified
Peak Effect Time2-4 hoursSimilarSimilar
Duration of ActionLong-actingShorterShorter

特性

IUPAC Name

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWVSHZYDOZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866624
Record name Indacrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56049-88-8, 57296-63-6
Record name (±)-Indacrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56049-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacrinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacrinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDACRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacrinone
Reactant of Route 2
Reactant of Route 2
Indacrinone
Reactant of Route 3
Indacrinone
Reactant of Route 4
Indacrinone
Reactant of Route 5
Indacrinone
Reactant of Route 6
Indacrinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。